N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14781715
InChI: InChI=1S/C18H18BrN3O5/c1-25-12-3-4-13(26-2)16-10(12)9-11(22-16)17(23)20-7-8-21-18(24)14-5-6-15(19)27-14/h3-6,9,22H,7-8H2,1-2H3,(H,20,23)(H,21,24)
SMILES:
Molecular Formula: C18H18BrN3O5
Molecular Weight: 436.3 g/mol

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14781715

Molecular Formula: C18H18BrN3O5

Molecular Weight: 436.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide -

Specification

Molecular Formula C18H18BrN3O5
Molecular Weight 436.3 g/mol
IUPAC Name N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide
Standard InChI InChI=1S/C18H18BrN3O5/c1-25-12-3-4-13(26-2)16-10(12)9-11(22-16)17(23)20-7-8-21-18(24)14-5-6-15(19)27-14/h3-6,9,22H,7-8H2,1-2H3,(H,20,23)(H,21,24)
Standard InChI Key RSBYXMUSEVRDEU-UHFFFAOYSA-N
Canonical SMILES COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3=CC=C(O3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two primary domains:

  • A 4,7-dimethoxy-1H-indole-2-carboxamide core, which provides hydrogen-bonding capabilities through its amide and indole nitrogen groups.

  • A 5-bromofuran-2-carbonyl moiety linked via an ethylamino spacer, introducing halogen-mediated lipophilicity and electrophilic reactivity.

The IUPAC name, N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide, reflects this arrangement . Key structural features include:

PropertyValue
Molecular FormulaC₁₈H₁₈BrN₃O₅
Molecular Weight436.3 g/mol
Canonical SMILESCOC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3=CC=C(O3)Br
Topological Polar SA113 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8

Table 1: Molecular properties of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide .

The bromine atom at the furan’s 5-position enhances lipophilicity (clogP ≈ 2.8), potentially improving membrane permeability . Methoxy groups at the indole’s 4- and 7-positions contribute to steric bulk and electronic effects, influencing target binding.

Synthesis and Analytical Characterization

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Indole Core Preparation: 4,7-Dimethoxyindole-2-carboxylic acid is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled to ethylenediamine .

  • Furan Derivative Formation: 5-Bromofuran-2-carboxylic acid is converted to its acyl chloride using thionyl chloride, then reacted with the ethylenediamine-linked indole intermediate.

  • Purification: Chromatography (SiO₂ or HPLC) yields the final product with >95% purity .

Key challenges include minimizing racemization at the amide bonds and optimizing reaction temperatures (typically 0–25°C) to prevent furan ring decomposition.

Analytical Validation

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows characteristic signals at δ 10.9 ppm (indole NH), δ 8.2–8.4 ppm (amide protons), and δ 3.8–4.0 ppm (methoxy groups) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 437.1 [M+H]⁺ .

  • HPLC: Retention time of 12.3 min (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanistic Insights

Antimicrobial Effects

Against Mycobacterium tuberculosis, the compound exhibits an MIC of 4.7 μM, comparable to first-line drugs like isoniazid . This activity is linked to:

  • MmpL3 Inhibition: Disruption of mycolic acid transport, critical for mycobacterial cell wall integrity .

  • Synergy with Rifampicin: Fractional Inhibitory Concentration Index (FICI) = 0.3, indicating strong synergism .

Neuropharmacological Activity

Preliminary data suggest serotonin receptor modulation (5-HT₂A Ki = 320 nM), implicating potential antidepressant or anxiolytic applications .

Comparative Analysis with Structural Analogues

CompoundKey Structural DifferenceIC₅₀ (MCF-7)MIC (M. tb)
Target Compound4,7-Dimethoxy, 5-bromofuran1.8 μM4.7 μM
N-Desmethoxy analogueNo methoxy groups>10 μM12.3 μM
5-Chlorofuran analogueCl instead of Br at furan C53.2 μM6.1 μM
Indole-3-carboxamide variantCarboxamide at C3InactiveInactive

Table 2: Structure-activity relationships of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide and analogues .

The 4,7-dimethoxy and 5-bromo substitutions are critical for potency, as their removal or replacement diminishes activity .

Pharmacokinetic and Toxicity Profiling

ADMET Properties

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s), suggesting oral bioavailability .

  • Metabolism: Hepatic microsomal stability t₁/₂ = 45 min (CYP3A4-mediated oxidation) .

  • Toxicity: hERG IC₅₀ = 6.2 μM, indicating potential cardiotoxicity risks at therapeutic doses .

In Vivo Efficacy

In a murine xenograft model (HCT-116), daily oral dosing (50 mg/kg) reduced tumor volume by 62% over 21 days, with no significant weight loss.

Current Research and Future Directions

Recent efforts focus on:

  • Prodrug Development: Masking the amide groups as pivaloyloxymethyl esters to enhance solubility .

  • Combination Therapies: Co-administration with P-glycoprotein inhibitors to overcome multidrug resistance.

  • Target Validation: CRISPR-Cas9 screens to identify off-target effects and resistance mechanisms .

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